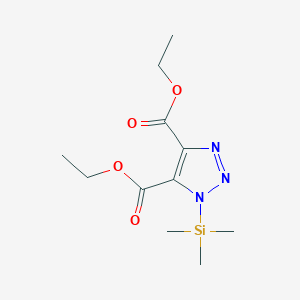
Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that features a triazole ring substituted with a trimethylsilyl group and two ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) bromide, under mild conditions. The reaction proceeds efficiently at room temperature, yielding the desired triazole compound with high regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the cycloaddition reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Copper(I) Bromide: Used as a catalyst in the cycloaddition reaction.
Trimethylsilyl Chloride: Employed in substitution reactions to introduce the trimethylsilyl group.
Acids and Bases: Utilized in hydrolysis reactions to cleave the ester groups.
Major Products Formed
Substituted Triazoles: Formed through substitution reactions.
Carboxylic Acids: Produced by hydrolysis of the ester groups.
Oxidized or Reduced Triazoles: Resulting from oxidation or reduction reactions.
科学的研究の応用
Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its ability to participate in various chemical reactions due to the presence of the triazole ring and the trimethylsilyl group. The triazole ring can interact with different molecular targets, while the trimethylsilyl group can act as a protecting group or a functional handle for further modifications. The compound’s reactivity is influenced by the electronic and steric effects of these substituents.
類似化合物との比較
Similar Compounds
Diethyl 1H-1,2,3-triazole-4,5-dicarboxylate: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Trimethylsilyl 1H-1,2,3-triazole: Contains the trimethylsilyl group but lacks the ester groups, leading to distinct chemical properties.
Uniqueness
Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the combination of the trimethylsilyl group and the ester groups on the triazole ring. This combination imparts specific reactivity and stability, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
671215-41-1 |
|---|---|
分子式 |
C11H19N3O4Si |
分子量 |
285.37 g/mol |
IUPAC名 |
diethyl 1-trimethylsilyltriazole-4,5-dicarboxylate |
InChI |
InChI=1S/C11H19N3O4Si/c1-6-17-10(15)8-9(11(16)18-7-2)14(13-12-8)19(3,4)5/h6-7H2,1-5H3 |
InChIキー |
GSZFNVJZUKGZGW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=N1)[Si](C)(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione]](/img/structure/B12541212.png)
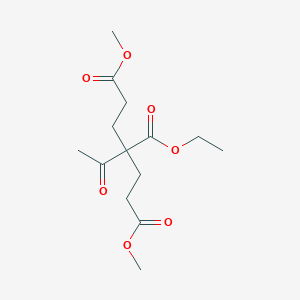
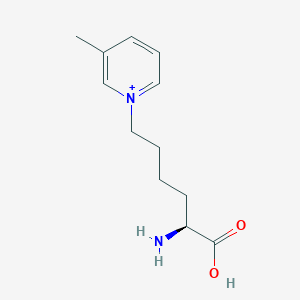
![4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane)](/img/structure/B12541240.png)
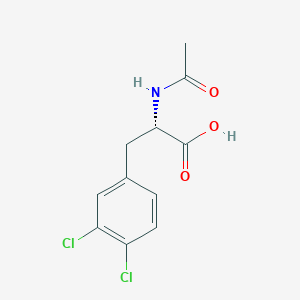
![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)
![Bis{4-[tert-butyl(methyl)amino]phenyl}methanone](/img/structure/B12541257.png)
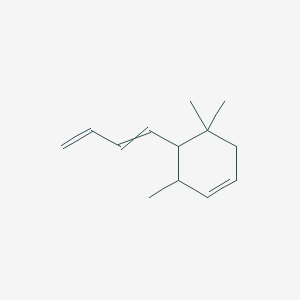
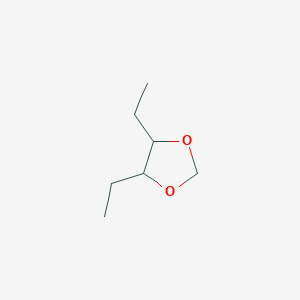
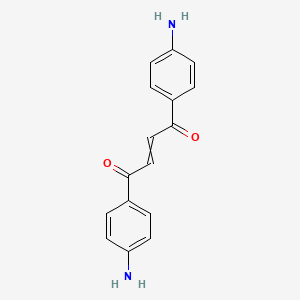
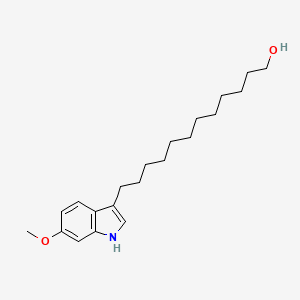
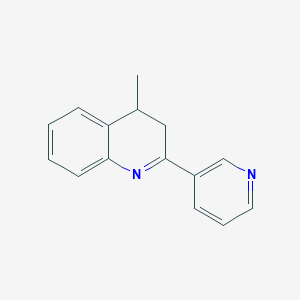
![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
